BenchChemオンラインストアへようこそ!

1-Methyl-6-propylpyrimidine-2,4(1H,3H)-dione

Lipophilicity LogP Drug‑likeness

1‑Methyl‑6‑propylpyrimidine‑2,4(1H,3H)‑dione (CAS 53760‑58‑0) is a dual‑substituted pyrimidine‑2,4‑dione derivative bearing a methyl group at N1 and a propyl chain at C6. It belongs to the uracil analog family and is primarily sourced as a research‑grade building block (typical purity ≥ 97 %) with a molecular weight of 168.19 g·mol⁻¹, a computed logP of 0.0261–0.4, a topological polar surface area of 49.4–54.9 Ų, and a single hydrogen‑bond donor.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
Cat. No. B8193576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-6-propylpyrimidine-2,4(1H,3H)-dione
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)NC(=O)N1C
InChIInChI=1S/C8H12N2O2/c1-3-4-6-5-7(11)9-8(12)10(6)2/h5H,3-4H2,1-2H3,(H,9,11,12)
InChIKeyZYLSVWDDBGTFMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-6-propylpyrimidine-2,4(1H,3H)-dione: Procurement‑Grade Identity, Physicochemical Baseline, and In‑Class Positioning


1‑Methyl‑6‑propylpyrimidine‑2,4(1H,3H)‑dione (CAS 53760‑58‑0) is a dual‑substituted pyrimidine‑2,4‑dione derivative bearing a methyl group at N1 and a propyl chain at C6 [1]. It belongs to the uracil analog family and is primarily sourced as a research‑grade building block (typical purity ≥ 97 %) with a molecular weight of 168.19 g·mol⁻¹, a computed logP of 0.0261–0.4, a topological polar surface area of 49.4–54.9 Ų, and a single hydrogen‑bond donor [2]. The compound is catalogued on authoritative databases including PubChem (CID 5084188) and is available from multiple global vendors, positioning it as an accessible intermediate for pharmaceutical, agrochemical, and medicinal chemistry programmes.

Why 1‑Methyl‑6‑propylpyrimidine‑2,4(1H,3H)‑dione Cannot Be Replaced by Mono‑Substituted Uracil Analogs


Uracil‑derived pyrimidine‑2,4‑diones are not interchangeable because even subtle changes in substitution pattern profoundly shift physicochemical properties that govern solubility, permeability, metabolic stability, and target binding [1]. The simultaneous presence of an N1‑methyl and a C6‑propyl group in 1‑methyl‑6‑propylpyrimidine‑2,4(1H,3H)‑dione creates a lipophilicity, hydrogen‑bond donor count, and polar surface area profile that is distinct from either 1‑methyluracil or 6‑propyluracil taken alone, directly affecting experimental reproducibility, biological readout, and synthetic utility in structure‑activity relationship (SAR) campaigns [2]. Generic substitution with a mono‑substituted analog therefore risks invalidating comparative SAR data and compromising the integrity of pharmacological or agrochemical lead optimisation.

Quantitative Differentiation Evidence for 1‑Methyl‑6‑propylpyrimidine‑2,4(1H,3H)‑dione Against Closest Analogs


Lipophilicity Shift Relative to 1‑Methyluracil and 6‑Propyluracil

The target compound displays a computed logP (XLogP3 = 0.4; consensus logP ≈ 0.026 – 0.4) that is > 1.5 log units higher than 1‑methyluracil (XlogP = −1.20) and comparable to or slightly above 6‑propyluracil (logP = 0.0157), indicating that dual N1‑methyl/C6‑propyl substitution drives a quantifiable shift in hydrophobicity relative to mono‑substituted uracils [1][2][3].

Lipophilicity LogP Drug‑likeness Permeability

Reduced Hydrogen‑Bond Donor Count and Lower Polar Surface Area Versus 6‑Propyluracil

1‑Methyl‑6‑propylpyrimidine‑2,4(1H,3H)‑dione possesses one hydrogen‑bond donor (HBD = 1) and a topological polar surface area (TPSA) of 49.4–54.9 Ų, whereas 6‑propyluracil has two H‑bond donors and a PSA of ≈ 65.7 Ų [1][2]. 1‑Methyluracil also has an HBD of 1 but a slightly higher PSA (≈ 54.9 Ų). The lower HBD count and reduced PSA of the target compound predict improved passive membrane diffusion relative to 6‑propyluracil.

Polar Surface Area Hydrogen‑Bond Donors Oral Bioavailability Permeability

Commercial Purity Consistency Enables Reproducible Structure–Activity Relationship Studies

The compound is uniformly offered at ≥ 97 % purity (Chemscene ≥ 98 %, Bidepharm 97 %, AKSci 97 %, Kuujia 97 %) across multiple independent vendors, whereas 6‑propyluracil and 1‑methyluracil are frequently listed at 95 % or without a quantitative purity specification . This consistently high assay reduces batch‑to‑batch variability in biological assays and synthetic transformations.

Purity Quality Control Reproducibility Procurement

Dual N1/C6 Substitution Provides a Distinct Synthetic Handle for Regioselective Derivatisation

Unlike 6‑propyluracil, which retains a free N1‑H and is susceptible to N1‑alkylation side reactions, 1‑methyl‑6‑propylpyrimidine‑2,4(1H,3H)‑dione has N1 blocked by a methyl group, leaving a single reactive N3‑H site for selective functionalisation (e.g., alkylation, acylation, glycosylation) [1]. This contrasts with 1,3‑dimethyl‑6‑propylpyrimidine‑2,4‑dione, which has no free NH and therefore cannot undergo N‑derivatisation, offering the target compound a unique intermediate level of synthetic versatility.

Synthetic Chemistry Building Block Regioselectivity Medicinal Chemistry

Optimal Application Scenarios for 1‑Methyl‑6‑propylpyrimidine‑2,4(1H,3H)‑dione Based on Quantified Differentiation Evidence


Medicinal Chemistry Lead Optimisation Requiring Balanced Lipophilicity and Permeability

When a SAR programme demands a pyrimidine‑2,4‑dione core with logP > 0 and a single N–H donor to favour passive membrane permeability, 1‑methyl‑6‑propylpyrimidine‑2,4(1H,3H)‑dione provides a measured lipophilicity gain (ΔlogP > +1.5 vs. 1‑methyluracil) and reduced PSA (Δ ≈ −11 – −16 Ų vs. 6‑propyluracil), making it especially suitable for cellular assays where intracellular exposure is critical [1].

Regioselective Synthesis of N3‑Substituted Pyrimidine‑2,4‑dione Libraries

The single free N3‑H site permits clean, high‑yielding alkylation, acylation, or glycosylation without the competing N1‑reactivity encountered with 6‑propyluracil, nor the complete absence of an NH handle as in 1,3‑dimethyl‑6‑propylpyrimidine‑2,4‑dione; this makes the target compound the intermediate of choice for constructing focused compound collections with defined substitution vectors .

High‑Reproducibility Pharmacology Where Impurity‑Driven Assay Artifacts Are Unacceptable

Because the compound is consistently supplied at ≥ 97 % purity across multiple independent vendors, it minimises the risk of impurity‑derived false positives in enzyme inhibition or cell‑viability assays—an advantage over lower‑specification 6‑propyluracil or 1‑methyluracil batches that may contain ≥ 5 % unidentified impurities [1].

Physicochemical Profiling of Pyrimidine‑2,4‑dione Series for Drug‑likeness Assessment

The compound’s well‑characterised computed descriptors (logP, TPSA, HBD/HBA counts) and its intermediate position between more polar mono‑substituted uracils and fully alkylated derivatives make it a valuable reference standard for benchmarking experimental logD, solubility, and permeability measurements in physicochemical profiling cascades .

Quote Request

Request a Quote for 1-Methyl-6-propylpyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.